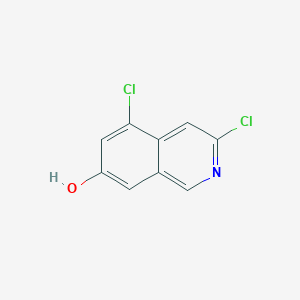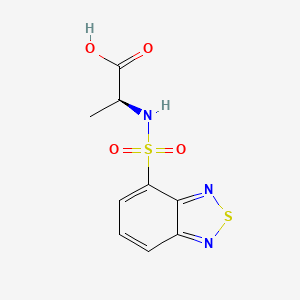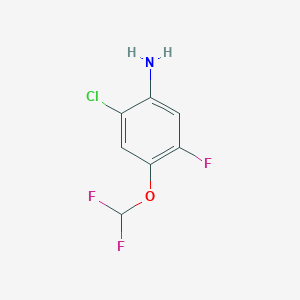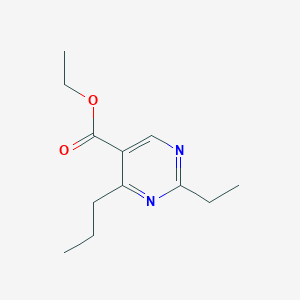
3-(5-Methylthiophen-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Methylthiophen-3-yl)benzoic acid is a compound that features a benzoic acid moiety substituted with a 5-methylthiophene group. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are recognized for their biological and physiological functions, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .
Preparation Methods
The synthesis of 3-(5-Methylthiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation method involves the coupling of a boronic acid derivative of 5-methylthiophene with a halogenated benzoic acid under the presence of a palladium catalyst and a base.
Chemical Reactions Analysis
3-(5-Methylthiophen-3-yl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the thiophene ring can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form sulfoxides or sulfones . The benzoic acid moiety can also participate in electrophilic aromatic substitution reactions, where it can be nitrated, sulfonated, or halogenated under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens.
Scientific Research Applications
3-(5-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research. In medicinal chemistry, thiophene derivatives are explored for their potential as anti-inflammatory, anti-cancer, and antimicrobial agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development. Additionally, thiophene-based compounds are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 3-(5-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to inhibit kinases, modulate estrogen receptors, and act as antioxidants . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to form stable interactions with proteins and other biomolecules. This interaction can lead to the modulation of various cellular pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
3-(5-Methylthiophen-3-yl)benzoic acid can be compared with other thiophene derivatives, such as 2,5-dimethylthiophene and 3-(2-thienyl)benzoic acid . While these compounds share a common thiophene core, their substitution patterns and functional groups result in different chemical and biological properties. For example, 2,5-dimethylthiophene is known for its anti-inflammatory activity, while 3-(2-thienyl)benzoic acid has been studied for its potential as an anti-cancer agent . The presence of the 5-methyl group in this compound provides unique steric and electronic effects, making it distinct from other thiophene derivatives.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-(5-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-5-11(7-15-8)9-3-2-4-10(6-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
QNMIRNFWXBVTBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CS1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
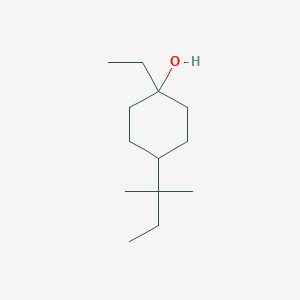
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

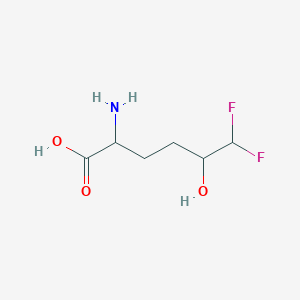
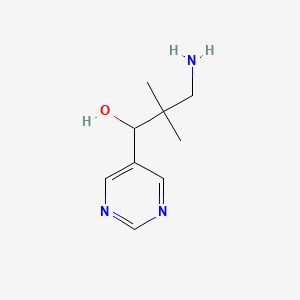
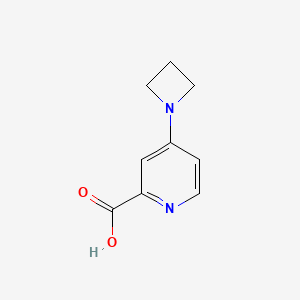
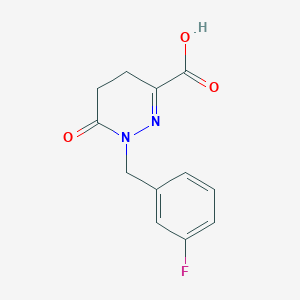
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
